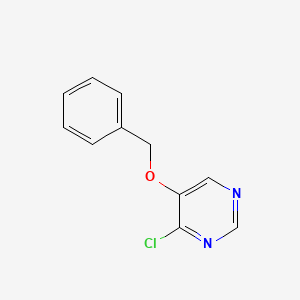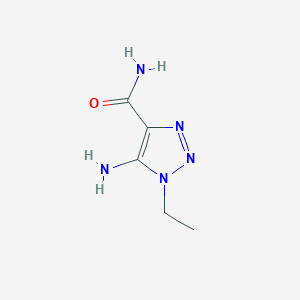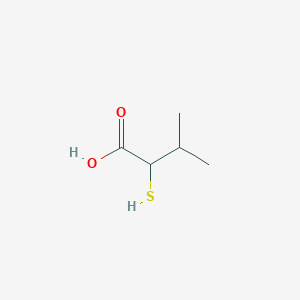
3-Methyl-2-sulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-sulfanylbutanoic acid is a sulfur-containing compound that is structurally related to various benzoic acid derivatives and esters. Although the provided papers do not directly discuss 3-Methyl-2-sulfanylbutanoic acid, they do provide insights into similar sulfur-containing compounds and their synthesis, reactions, and properties, which can be extrapolated to understand 3-Methyl-2-sulfanylbutanoic acid.
Synthesis Analysis
The synthesis of sulfur-containing compounds can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a related compound, was achieved using readily available starting materials and resulted in total yields of 17% and 37% through two alternative approaches . Similarly, the synthesis of 2-sulfanylbenzoic acid derivatives involved reactions with α,α'-dihalo ketones, indicating the potential for 3-Methyl-2-sulfanylbutanoic acid to be synthesized through related methods .
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds is often characterized by the presence of sulfanyl groups (-SH) and their ability to form esters and other derivatives. For example, the structure of a synthesized compound was confirmed by IR and NMR spectra, which showed characteristic absorption bands and signals for the sulfanyl group and other functional groups . This suggests that similar analytical techniques could be used to elucidate the structure of 3-Methyl-2-sulfanylbutanoic acid.
Chemical Reactions Analysis
Sulfur-containing compounds can undergo various chemical reactions, including condensation and O-alkylation. The paper discussing the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a catalyst for condensation reactions indicates that such compounds can participate in the formation of complex molecules with high yields . Additionally, the reaction of 2-sulfanylbenzoic acid salts with dihalo ketones led to the formation of sulfur-containing oligomers and a monomeric cyclization product . These findings suggest that 3-Methyl-2-sulfanylbutanoic acid could also engage in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur-containing compounds can vary widely. For instance, the sensorial threshold of 3-sulfanyl-3-methylbutyl formate, a compound with a similar structure to 3-Methyl-2-sulfanylbutanoic acid, was found to be very low in beer, indicating a strong odor at low concentrations . This implies that 3-Methyl-2-sulfanylbutanoic acid may also possess distinct sensory properties. Additionally, the stability and reactivity of these compounds can be influenced by factors such as the presence of oxygen, as seen in the accelerated aging of beers .
Wissenschaftliche Forschungsanwendungen
1. Influence on Wine Aroma
Research has identified 3-Methyl-2-sulfanylbutanoic acid as a significant compound impacting the aroma of wines. In botrytized sweet wines, specific volatile thiols including 2-methyl-3-sulfanylbutan-1-ol contribute to their distinctive aromas, like raw onion and citrus scents. These compounds are found at significantly higher concentrations when Botrytis cinerea is present on grapes and are influential in the overall aroma profile of these wines (Sarrazin et al., 2007).
2. Presence in Belgian Wines
A study on Belgian white wines from Chardonnay and Solaris grapes confirmed the occurrence of similar volatile thiols, including 2-methyl-3-sulfanylbutan-1-ol. These compounds contribute to the grapefruit and gunflint aroma of the wines. The research highlights the unique aromatic profile contributed by these thiols in different wine varieties (Chenot et al., 2020).
3. Role in Beer Flavor
In the brewing industry, the presence of polyfunctional thiols, including 2-methyl-3-sulfanylbutan-1-ol, is crucial in defining the flavor profile of different beers. A method was developed for quantifying such thiols in hops and beer, underscoring their importance in the characteristic flavor of hop varieties and the final beer product (Takazumi et al., 2017).
4. Interaction in Chemical Reactions
In the field of chemistry, 3-Methyl-2-sulfanylbutanoic acid and related compounds are studied for their role in various chemical reactions. For instance, sulfuric acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester was used as a recyclable catalyst in the synthesis of specific chemical compounds, demonstrating the potential utility of sulfanyl-based compounds in catalytic processes (Tayebi et al., 2011).
5. Synthesis and Biopharmaceutical Applications
Though not directly about 3-Methyl-2-sulfanylbutanoic acid, related research involves the synthesis and evaluation of compounds where sulfanyl groups play a crucial role. Such research contributes to understanding the broader implications of sulfanyl compounds in pharmaceutical and chemical synthesis contexts (Nirmal et al., 2015).
Eigenschaften
IUPAC Name |
3-methyl-2-sulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-3(2)4(8)5(6)7/h3-4,8H,1-2H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMDLUFMACHNQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546090 |
Source


|
| Record name | 3-Methyl-2-sulfanylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-sulfanylbutanoic acid | |
CAS RN |
138619-81-5 |
Source


|
| Record name | 3-Methyl-2-sulfanylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)
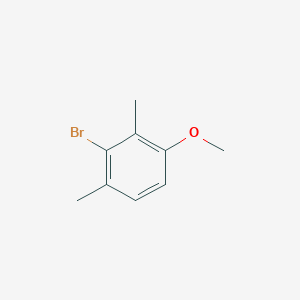
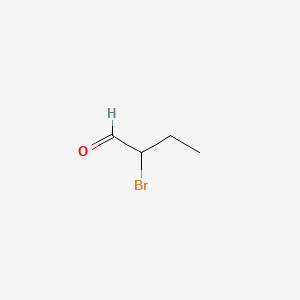


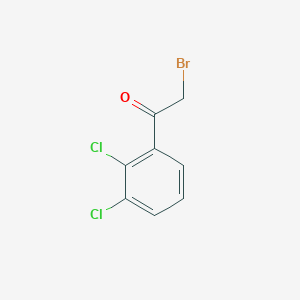
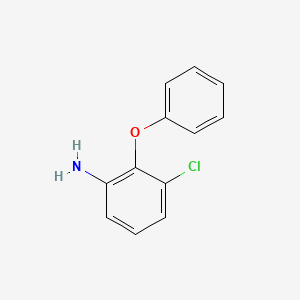
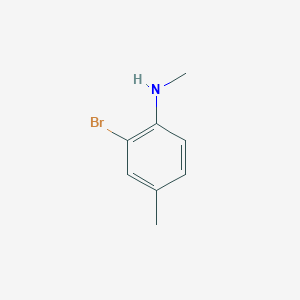

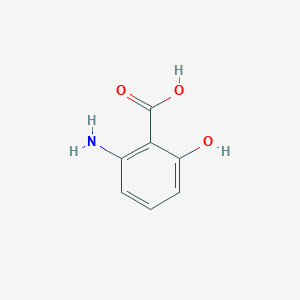
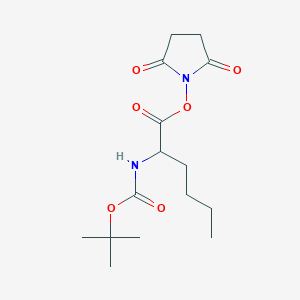
![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)
